molecular formula C20H18N2O4 B5110578 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5110578
M. Wt: 350.4 g/mol
InChI Key: KWQAPQBXKCSYEQ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as INH1, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the Rho GTPase pathway, which plays a crucial role in cell migration, proliferation, and invasion. INH1 has been shown to have potential applications in cancer research and drug development.

Mechanism of Action

4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits RhoA activity by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of GTP to RhoA, which is required for its activation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one also induces a conformational change in RhoA, which leads to its inactivation.
Biochemical and Physiological Effects:
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a significant effect on cancer cells. It inhibits the invasion and migration of cancer cells by disrupting the cytoskeleton and reducing the formation of filopodia and lamellipodia. It also induces cell cycle arrest and apoptosis in cancer cells. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and cisplatin.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its specificity for RhoA. It does not affect the activity of other members of the Rho GTPase family, which allows for the selective inhibition of RhoA. However, 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.

Future Directions

For research on 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one include the development of more potent and selective inhibitors of RhoA, the investigation of its efficacy in combination with other chemotherapeutic agents, and the evaluation of its safety and toxicity in vivo.

Synthesis Methods

4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by a multistep reaction starting from 4-isopropyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid. The reaction involves the formation of an oxazolone ring through a condensation reaction between the aldehyde and the carboxylic acid. The final product is obtained by the reduction of the nitro group to an amino group.

Scientific Research Applications

4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a tool to study the Rho GTPase pathway. It has been shown to inhibit the activity of RhoA, a member of the Rho GTPase family, which is involved in various cellular processes, including cell migration, invasion, and proliferation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been used to investigate the role of RhoA in cancer cell invasion and metastasis. It has also been used to study the effect of RhoA inhibition on the cytoskeleton and cell morphology.

properties

IUPAC Name

(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-12(2)16-9-6-14(11-18(16)22(24)25)10-17-20(23)26-19(21-17)15-7-4-13(3)5-8-15/h4-12H,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQAPQBXKCSYEQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one

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